Methyl 2-(3-hydroxy-5-nitrophenyl)acetate

Description

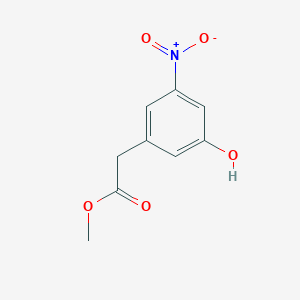

Methyl 2-(3-hydroxy-5-nitrophenyl)acetate is a nitro-substituted phenylacetic acid derivative with a methyl ester group and a hydroxyl group at the 3-position of the aromatic ring. Structurally similar compounds, such as Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate () and Methyl 2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetate (), are highlighted in pharmaceutical and crystallographic studies, suggesting applications as intermediates in drug synthesis (e.g., dronedarone) and roles in supramolecular chemistry via hydrogen bonding .

Properties

Molecular Formula |

C9H9NO5 |

|---|---|

Molecular Weight |

211.17 g/mol |

IUPAC Name |

methyl 2-(3-hydroxy-5-nitrophenyl)acetate |

InChI |

InChI=1S/C9H9NO5/c1-15-9(12)4-6-2-7(10(13)14)5-8(11)3-6/h2-3,5,11H,4H2,1H3 |

InChI Key |

RBXXZSKWSRUUKV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC(=CC(=C1)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-hydroxy-5-nitrophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-5-nitrophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the nitration of methyl 2-(3-hydroxyphenyl)acetate using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-hydroxy-5-nitrophenyl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Formation of methyl 2-(3-oxo-5-nitrophenyl)acetate.

Reduction: Formation of methyl 2-(3-hydroxy-5-aminophenyl)acetate.

Substitution: Formation of halogenated or sulfonated derivatives of the original compound.

Scientific Research Applications

Methyl 2-(3-hydroxy-5-nitrophenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the synthesis of drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(3-hydroxy-5-nitrophenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate

Structural Differences :

- Ester Group : Ethyl ester vs. methyl ester in the target compound.

- Hydroxyl Position : Hydroxyl at the 2-position vs. 3-position.

Key Properties :

- Pharmaceutical Relevance : Used as an intermediate for dronedarone synthesis .

- Crystallography : Exhibits intermolecular O–H⋯O hydrogen bonds (Table 1) and weak C–H⋯O interactions, forming stable chains along the b-axis .

- Synthesis : Prepared via nitration of 3H-benzofuran-2-one in acetic anhydride, yielding 80% pure product .

Impact of Substituents :

- The ethyl ester may slightly increase lipophilicity compared to the methyl analog.

Table 1: Hydrogen Bonding Parameters for Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate

| Donor–H⋯Acceptor | D–H (Å) | H⋯A (Å) | D⋯A (Å) | Angle (°) |

|---|---|---|---|---|

| O2–H2⋯O3 | 0.92 | 1.85 | 2.656 | 145.5 |

| C8–H8⋯O4 | 0.93 | 2.54 | 3.297 | 139.2 |

Methyl 2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetate

Structural Differences :

- Substituents : Methoxy group at the 3-position and hydroxyl at the 4-position vs. hydroxyl at the 3-position in the target compound.

- Molecular Formula: C₁₀H₁₁NO₆ (vs. C₉H₉NO₅ for the target compound) .

Key Properties :

Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate Derivatives

Structural Differences :

Key Properties :

- Biological Activity : Analog F (Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazol-4-yl]acetate) shows modified bioactivity due to halogen substituents, suggesting that nitro and hydroxyl groups in the target compound could similarly modulate interactions in medicinal chemistry .

- Ester Flexibility : The ethyl ester may confer higher metabolic stability compared to methyl esters, depending on enzymatic environments.

Bicyclic Triazole Derivatives ()

Structural Differences :

- Core Structure : Bicyclo[3.1.1]heptene and triazole rings vs. the phenylacetic acid framework.

Key Properties :

- Thioacetate Linkage : The sulfur atom in compounds A and B () may enhance solubility or metal-binding capacity, unlike the oxygen-based ester in the target compound.

Biological Activity

Methyl 2-(3-hydroxy-5-nitrophenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C9H9N O5, features a nitrophenyl group which is often associated with various biological activities. The presence of hydroxyl and nitro groups enhances its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of nitrophenyl compounds have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds can range significantly depending on the specific structure and substituents present.

| Compound | Target Bacteria | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Compound A | S. aureus | 15.62 | Bactericidal |

| Compound B | E. coli | 62.5 | Bacteriostatic |

| This compound | TBD | TBD | TBD |

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been suggested through studies on similar compounds. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in various models.

3. Cytotoxicity

Cytotoxicity studies are crucial for evaluating the safety profile of any new compound. Preliminary data suggest that while some nitrophenyl derivatives exhibit cytotoxic effects on cancer cell lines, others show low toxicity to normal cells, indicating a selective action that could be beneficial in therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways and bacterial metabolism.

- Cell Signaling Modulation : These compounds may alter signaling pathways, affecting cell proliferation and apoptosis.

- Interaction with Biological Macromolecules : The nitro group can participate in electrophilic reactions with cellular macromolecules, leading to functional changes in proteins and nucleic acids.

Case Studies

- Antimicrobial Efficacy : A study on a series of nitro-substituted phenolic compounds demonstrated that this compound exhibited significant antibacterial activity against resistant strains, supporting its potential as a lead compound for antibiotic development.

- Anti-inflammatory Research : In vitro studies have shown that derivatives similar to this compound can significantly reduce the expression of inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.